![molecular formula C21H17N3O2 B5509511 N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-phenylacetamide](/img/structure/B5509511.png)
N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-phenylacetamide
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Overview
Description
The compound is part of a class of chemicals known for their complex molecular structures and potential for various applications, including medicinal chemistry. Although direct studies on this specific compound are scarce, research on similar compounds offers valuable insights into their synthesis, structure, and properties.
Synthesis Analysis
The synthesis of compounds with complex structures like oxazolo[4,5-b]pyridines often involves multi-component reactions, cyclization, and acylation processes. For instance, Abdelwahab et al. (2023) describe the synthesis of novel acridines and tetrahydrodipyrazolo[3,4-b:4',3'-e]pyridines through one-pot multi-component reactions, highlighting the efficiency of such methods in creating structurally complex molecules (Abdelwahab et al., 2023).
Scientific Research Applications
Synthesis and Chemical Properties
Development of Anti-inflammatory Agents : Certain derivatives of the oxazolo[4,5-b]pyridine and oxazolo[5,4-b]pyridine families have been identified for their anti-inflammatory and analgesic activities. These compounds demonstrate effectiveness similar to traditional non-steroidal anti-inflammatory drugs (NSAIDs) but with reduced gastrointestinal irritation, suggesting a potential for developing non-acidic anti-inflammatory agents (Clark et al., 1978).
Synthetic Pathways for Complex Molecules : Research has been conducted on the synthesis of N-substituted 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridines, which are obtained through intramolecular cyclization processes. These pathways are pivotal for creating previously unknown derivatives of 2-aminomethyloxazolo[5,4-b]pyridine, expanding the toolkit available for the synthesis of complex organic compounds (Palamarchuk et al., 2019).
Antimicrobial Activity Studies : Oxazolo[4,5-b]pyridine derivatives have been evaluated for their antimicrobial activities against various bacterial and fungal strains. Certain derivatives demonstrated significant activity, comparable to or better than standard antibiotics, indicating their potential as novel antimicrobial agents (Celik et al., 2021).
Potential Applications in Drug Discovery
Molecular Docking and In Vitro Screening : Novel pyridine, triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives have been synthesized and evaluated for their biological activity. Through molecular docking and in vitro screening, these compounds exhibited antimicrobial and antioxidant activities, highlighting their potential in drug discovery and development (Flefel et al., 2018)
Future Directions
The future directions for research on this compound could include further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its biological activities, and evaluation of its potential applications in various fields such as medicinal chemistry and fluorescence microscopy .
properties
IUPAC Name |
N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2/c1-14-16(21-24-20-18(26-21)11-6-12-22-20)9-5-10-17(14)23-19(25)13-15-7-3-2-4-8-15/h2-12H,13H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNXADKBONYTVPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)CC2=CC=CC=C2)C3=NC4=C(O3)C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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